3-(4-Methoxyphenyl)imidazo[1,5-a]pyridine-1-carbaldehyde
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Overview
Description
3-(4-Methoxyphenyl)imidazo[1,5-a]pyridine-1-carbaldehyde is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family This class of compounds is known for its unique chemical structure, which combines an imidazole ring fused with a pyridine ring
Scientific Research Applications
3-(4-Methoxyphenyl)imidazo[1,5-a]pyridine-1-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme interactions and as a probe for biological assays.
Future Directions
The future directions for research on “3-(4-Methoxyphenyl)imidazo[1,5-a]pyridine-1-carbaldehyde” and related compounds could include further exploration of their synthesis methods, investigation of their biological activities, and development of their potential applications in pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)imidazo[1,5-a]pyridine-1-carbaldehyde typically involves cyclocondensation reactions. One common method involves the reaction of 4-methoxybenzaldehyde with 2-aminopyridine in the presence of a suitable catalyst. The reaction conditions often include heating the mixture under reflux in a solvent such as ethanol or acetic acid. The resulting product is then purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)imidazo[1,5-a]pyridine-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: 3-(4-Methoxyphenyl)imidazo[1,5-a]pyridine-1-carboxylic acid.
Reduction: 3-(4-Methoxyphenyl)imidazo[1,5-a]pyridine-1-methanol.
Substitution: Various substituted imidazo[1,5-a]pyridine derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)imidazo[1,5-a]pyridine-1-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit kinase activity by binding to the ATP-binding site, thereby blocking signal transduction pathways involved in cell proliferation . Additionally, its luminescent properties make it useful in imaging applications, where it can act as a fluorescent probe.
Comparison with Similar Compounds
Similar Compounds
- Imidazo[1,2-a]pyridines
- Imidazo[4,5-c]pyridines
- Imidazo[5,1-a]quinolones
- Imidazo[2,1-a]isoquinolines
Uniqueness
3-(4-Methoxyphenyl)imidazo[1,5-a]pyridine-1-carbaldehyde stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the methoxyphenyl group enhances its lipophilicity and potential for membrane permeability, while the carbaldehyde group allows for further functionalization and derivatization .
Properties
IUPAC Name |
3-(4-methoxyphenyl)imidazo[1,5-a]pyridine-1-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-19-12-7-5-11(6-8-12)15-16-13(10-18)14-4-2-3-9-17(14)15/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEAHBZWKZNRHMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=C3N2C=CC=C3)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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